N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide typically involves a multi-step process. The initial step often includes the formation of the bis(2-methylpropyl)amino group, followed by the introduction of the nitrophenyl moiety. The final step involves the condensation of the intermediate with pyridine-4-carbohydrazide under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-3-carbohydrazide: Similar structure but with a different position of the carbohydrazide group.
N’-[(E)-{2-[bis(2-methylpropyl)amino]-4-nitrophenyl}methylidene]pyridine-4-carbohydrazide: Similar structure but with a different position of the nitro group.
Uniqueness
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H27N5O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c1-15(2)13-25(14-16(3)4)20-6-5-19(26(28)29)11-18(20)12-23-24-21(27)17-7-9-22-10-8-17/h5-12,15-16H,13-14H2,1-4H3,(H,24,27)/b23-12+ |
InChI Key |
PWNQDOGHFDJICB-FSJBWODESA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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